molecular formula C9H15N3O6 B12348955 (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one

(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one

Cat. No.: B12348955
M. Wt: 261.23 g/mol
InChI Key: XYVJJMBOGXQRTL-XVFCMESISA-N
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Description

N(4)-Hydroxycytidine is a nucleoside analog that has garnered significant attention in recent years due to its potential applications in antiviral therapies. This compound is structurally similar to cytidine, a naturally occurring nucleoside, but with a hydroxyl group attached to the nitrogen at the fourth position. This modification imparts unique properties to N(4)-Hydroxycytidine, making it a valuable compound in scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-Hydroxycytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the hydroxylation of cytidine using hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a slightly acidic pH to ensure the selective hydroxylation at the fourth position.

Industrial Production Methods

For industrial-scale production, the synthesis of N(4)-Hydroxycytidine may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts and enzymatic processes can enhance the selectivity and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N(4)-Hydroxycytidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

Scientific Research Applications

N(4)-Hydroxycytidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.

    Medicine: N(4)-Hydroxycytidine has shown promise as an antiviral agent, particularly against RNA viruses. It is being investigated for its potential to inhibit viral replication by incorporating into viral RNA and causing lethal mutagenesis.

    Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of N(4)-Hydroxycytidine involves its incorporation into viral RNA during replication. Once incorporated, it induces mutations in the viral genome, leading to non-functional viral particles and ultimately inhibiting viral replication. The compound targets the viral RNA-dependent RNA polymerase, a key enzyme in the replication process of RNA viruses.

Comparison with Similar Compounds

N(4)-Hydroxycytidine is unique compared to other nucleoside analogs due to its specific modification at the fourth position. Similar compounds include:

    Cytidine: The parent compound, which lacks the hydroxyl group at the fourth position.

    Ribavirin: Another nucleoside analog with antiviral properties but with a different mechanism of action.

    Remdesivir: A nucleoside analog used in the treatment of COVID-19, which also targets viral RNA polymerase but with a different structural modification.

N(4)-Hydroxycytidine stands out due to its specific hydroxylation, which imparts unique properties and enhances its antiviral efficacy.

Properties

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

IUPAC Name

(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one

InChI

InChI=1S/C9H15N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h4,6-8,13-15,17H,1-3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1

InChI Key

XYVJJMBOGXQRTL-XVFCMESISA-N

Isomeric SMILES

C\1CN(C(=O)N/C1=N/O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1CN(C(=O)NC1=NO)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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